2'-Hydroxybutyrophenone
Overview
Description
Synthesis Analysis
The synthesis of 2’-Hydroxybutyrophenone has been explored in the context of creating novel sulfonate derivatives. In one study, sixteen novel sulfonate derivatives of Fenjuntong were synthesized by structural modification of 2’-Hydroxybutyrophenone .Molecular Structure Analysis
The molecular structure of 2’-Hydroxybutyrophenone consists of 10 Carbon atoms, 12 Hydrogen atoms, and 2 Oxygen atoms . The molecule is also available as a 2D Mol file .Physical And Chemical Properties Analysis
2’-Hydroxybutyrophenone has a molecular weight of 164.2 g/mol. It is known for its excellent solubility in water and other organic solvents, low toxicity, and good stability. More detailed physical and chemical properties can be obtained through various analytical methods .Scientific Research Applications
Antitumor Activity
2'-Hydroxybutyrophenone has shown promise in the field of cancer research. A study explored the antitumor activity of two analogues of ketocaine derived from 2'-Hydroxybutyrophenone. These compounds exhibited significant antitumor activity in mice implanted with Ehrlich ascites tumor cells, indicating potential applications in cancer therapy (Andreani et al., 1983).
Chemical Synthesis
Research has been conducted on the synthesis of 2'-Hydroxybutyrophenone. A study demonstrated a method to prepare 2'-Hydroxybutyrophenone from phenyl butyrate via Fries rearrangement, highlighting its importance in chemical synthesis (Qu Bao-han, 2010). Additionally, microwave-assisted synthesis methods have been developed for 2'-Hydroxybutyrophenone, emphasizing its utility in modern chemical processes (Qu Bao-han, 2011).
Metabolic Studies
Metabolic studies involving 2'-Hydroxybutyrophenone derivatives have been conducted to understand their behavior in biological systems. For instance, the metabolism of 2:4:5-trihydroxybutyrophenone, a related compound, was studied in rats and dogs, offering insights into the disposal of phenolic antioxidants in foodstuffs (Astill et al., 1959).
Biomedical Research
In biomedical research, studies have been conducted using derivatives of 2'-Hydroxybutyrophenone. For example, research on benzophenone-type UV filters, including hydroxy-4-methoxybenzophenone (a related compound), has revealed their impact on reproduction and endocrine systems (Ghazipura et al., 2017). Another study investigated the concentrations of benzophenone derivatives in urine and their association with endometriosis, providing valuable insights into the health implications of these compounds (Kunisue et al., 2012).
Spectroscopy and Chemical Analysis
2'-Hydroxybutyrophenone has been studied in the context of spectroscopy and chemical analysis. A study focused on the synthesis, vibrational, NMR, and quantum chemical aspects of 2-hydroxy-4-methoxyacetophenone, a derivative of 2'-Hydroxybutyrophenone, providing detailed insights into its structural and chemical properties (Arjunan et al., 2014).
Safety And Hazards
properties
IUPAC Name |
1-(2-hydroxyphenyl)butan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-5-9(11)8-6-3-4-7-10(8)12/h3-4,6-7,12H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDQIKIAWOAOFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183070 | |
Record name | 2'-Hydroxybutyrophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Hydroxybutyrophenone | |
CAS RN |
2887-61-8 | |
Record name | 2-Hydroxybutyrophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2887-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenjuntong | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002887618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-Hydroxybutyrophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-hydroxybutyrophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.864 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENJUNTONG | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3R09N552F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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